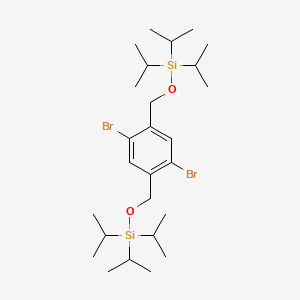
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene: is an organosilicon compound characterized by the presence of bromine atoms and triisopropylsiloxymethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of triisopropylsiloxymethyl groups. One common method involves the bromination of 1,4-dimethylbenzene to form 1,4-dibromo-2,5-dimethylbenzene, which is then reacted with triisopropylsiloxymethyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is used as a building block in organic synthesis, particularly in the preparation of more complex organosilicon compounds
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s potential as a precursor for bioactive molecules is of interest. Researchers may explore its use in the synthesis of compounds with potential therapeutic properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is primarily related to its ability to participate in chemical reactions. The bromine atoms and triisopropylsiloxymethyl groups can interact with various molecular targets, facilitating the formation of new bonds and the modification of existing structures. The specific pathways involved depend on the nature of the reactions and the reagents used.
Comparación Con Compuestos Similares
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,4-Dibromo-2,5-bis(decyloxy)benzene
Comparison: 1,4-Dibromo-2,5-bis(triisopropylsiloxymethyl)benzene is unique due to the presence of triisopropylsiloxymethyl groups, which impart distinct steric and electronic properties
Propiedades
Número CAS |
920966-74-1 |
|---|---|
Fórmula molecular |
C26H48Br2O2Si2 |
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
[2,5-dibromo-4-[tri(propan-2-yl)silyloxymethyl]phenyl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H48Br2O2Si2/c1-17(2)31(18(3)4,19(5)6)29-15-23-13-26(28)24(14-25(23)27)16-30-32(20(7)8,21(9)10)22(11)12/h13-14,17-22H,15-16H2,1-12H3 |
Clave InChI |
NHOWBYVOTZRTIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=C(C=C1Br)CO[Si](C(C)C)(C(C)C)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















